molecular formula C11H13ClO3S B145508 2,2-Dimethyl-6-Chromanesulfonyl Chloride CAS No. 131880-55-2

2,2-Dimethyl-6-Chromanesulfonyl Chloride

Cat. No. B145508
Key on ui cas rn: 131880-55-2
M. Wt: 260.74 g/mol
InChI Key: UUQKIRXYJVLZAJ-UHFFFAOYSA-N
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Patent
US05185452

Procedure details

A solution of 2,2-dimethylchroman [obtained by an analogous procedure to that described in Chem. Ber., 1904, 37, 494, for the preparation of 2,2-dimethyl-2H-chromene, but using dihydrocoumarin as starting material in place of coumarin] (50 g, 308 mM) in dichloromethane (250 ml) was added dropwise to a solution of chlorosulphonic acid (40 ml, 602 mM) and phosphorus pentachloride (50 g, 204 mM) in dichloromethane (250 ml), cooled to 5° C. under an atmosphere of argon. The colour of the solution changed from pale yellow to orange. When the addition was complete, the mixture was slowly allowed to attain ambient temperature and stirred for 2 hours. The reaction mixture was poured onto ice-water and the organic phase was separated. The aqueous layer was extracted with dichloromethane (3×20 ml), and the combined organic extracts were washed with water and dried (MgSO4). The solvent was removed by evaporation to give 2,2-dimethylchroman-6-sulphonyl chloride as a pale purple solid (42.6 g, 53% yield), m.p. 89°-92° C. (after recrystallisation from hexane).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[O:3]1.C1C=CC2OC(=O)CCC=2C=1.O1C2C(=CC=CC=2)C=CC1=O.[Cl:35][S:36](O)(=[O:38])=[O:37].P(Cl)(Cl)(Cl)(Cl)Cl>ClCCl.CCCCCC>[CH3:1][C:2]1([CH3:12])[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:36]([Cl:35])(=[O:38])=[O:37])[CH:8]=2)[O:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OC2=CC=CC=C2C=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)CCC(=O)O2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=O)C=CC2=CC=CC=C12
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
50 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
to attain ambient temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice-water
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (3×20 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OC2=CC=C(C=C2CC1)S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 42.6 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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